molecular formula C10H11N3O3 B15335084 2-(1,3-Dimethyl-4-pyrazolyl)-5-methyloxazole-4-carboxylic Acid

2-(1,3-Dimethyl-4-pyrazolyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B15335084
M. Wt: 221.21 g/mol
InChI Key: XBADUSOSQGFCSS-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-4-pyrazolyl)-5-methyloxazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a pyrazole ring fused to an oxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,3-dimethylpyrazole and 5-methyl-oxazole-4-carboxylic acid.

  • Reaction Conditions: The reaction involves the formation of a pyrazole ring followed by the introduction of the oxazole ring. This can be achieved through a series of steps including cyclization and oxidation reactions.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-(1,3-Dimethyl-4-pyrazolyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1,3-Dimethyl-4-pyrazolyl)-5-methyloxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents.

  • Oxazole Derivatives: Oxazole compounds with varying functional groups.

  • Heterocyclic Compounds: Other heterocyclic compounds with similar ring structures.

Uniqueness: 2-(1,3-Dimethyl-4-pyrazolyl)-5-methyloxazole-4-carboxylic acid is unique due to its specific combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5-7(4-13(3)12-5)9-11-8(10(14)15)6(2)16-9/h4H,1-3H3,(H,14,15)

InChI Key

XBADUSOSQGFCSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CN(N=C2C)C)C(=O)O

Origin of Product

United States

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